molecular formula C₃₂H₂₉N₅O₂ B1662900 Enzastaurin CAS No. 170364-57-5

Enzastaurin

Cat. No. B1662900
M. Wt: 515.6 g/mol
InChI Key: AXRCEOKUDYDWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzastaurin is a synthetic bisindolylmaleimide with potential antineoplastic activity . It selectively inhibits protein kinase C beta, an enzyme involved in the induction of vascular endothelial growth factor (VEGF)-stimulated neo-angiogenesis . This agent may decrease tumor blood supply, preventing growth .


Molecular Structure Analysis

Enzastaurin has a complex molecular structure. Its IUPAC name is 3-(1-Methyl-1H-indol-3-yl)-4-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)-1H-pyrrole-2,5-dione . Its molecular formula is C32H29N5O2 .

Safety And Hazards

Enzastaurin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

3-(1-methylindol-3-yl)-4-[1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29N5O2/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRCEOKUDYDWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044029
Record name Enzastaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Enzastaurin is an oral serine-threonine kinase inhibitor that is designed to suppress tumor growth through multiple mechanisms. Preclinical data indicate it may reduce the cell's ability to reproduce (cell proliferation), increase the natural death of the tumor cells (apoptosis), and inhibit tumor- induced blood supply (angiogenesis). Enzastaurin has been shown to inhibit signaling through the PKC-B and PI3K/AKT pathways. These pathways have been shown to be activated in a wide variety of cancers. In addition to glioblastoma, enzastaurin is also being studied in multiple other tumor types, including non-Hodgkin's lymphoma, colorectal cancer, non-small cell lung cancer, pancreatic cancer, and mantle cell lymphoma.
Record name Enzastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Enzastaurin

CAS RN

170364-57-5
Record name Enzastaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170364-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enzastaurin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170364575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enzastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enzastaurin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170364-57-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENZASTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC96G28EQF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Enzastaurin
Reactant of Route 2
Reactant of Route 2
Enzastaurin
Reactant of Route 3
Reactant of Route 3
Enzastaurin
Reactant of Route 4
Reactant of Route 4
Enzastaurin
Reactant of Route 5
Reactant of Route 5
Enzastaurin
Reactant of Route 6
Reactant of Route 6
Enzastaurin

Citations

For This Compound
4,750
Citations
YB Chen, AS LaCasce - Expert opinion on investigational drugs, 2008 - Taylor & Francis
… for the use of enzastaurin in oncology. … and enzastaurin in order to characterize the therapeutic target PKC-β. We then reviewed the in-vitro, Phase I, and Phase II data for enzastaurin …
Number of citations: 67 www.tandfonline.com
S Ma, ST Rosen - Current opinion in oncology, 2007 - journals.lww.com
… A recent phase II study of enzastaurin in patients with relapsed or refractory diffuse large B-cell lymphoma showed enzastaurin to be associated with prolonged freedom from …
Number of citations: 60 journals.lww.com
T Bourhill, A Narendran, RN Johnston - Critical reviews in oncology …, 2017 - Elsevier
… enzastaurin was poor both in combination with other drugs and as a single agent. In this review, we will discuss the development of enzastaurin … clinical evaluation of enzastaurin as an …
Number of citations: 39 www.sciencedirect.com
TN Kreisl, S Kotliarova, JA Butman, PS Albert… - Neuro …, 2010 - academic.oup.com
… Enzastaurin, a potent inhibitor of protein kinase C-beta, inhibits … Patients in phase I received enzastaurin 525–900 mg/d. … Patients on EIAED had serum enzastaurin exposure levels …
Number of citations: 124 academic.oup.com
W Wick, VK Puduvalli, MC Chamberlain… - Journal of clinical …, 2010 - ncbi.nlm.nih.gov
… Although more patients in the enzastaurin arm discontinued because of AEs, there were no significant differences in the incidence of serious AEs, except for neutropenia, which …
Number of citations: 554 www.ncbi.nlm.nih.gov
JR Graff, AM McNulty, KR Hanna, BW Konicek… - Cancer Research, 2005 - AACR
… Herein, we show that Enzastaurin has a direct effect on … Enzastaurin treatment also suppresses the phosphorylation … effects of enzastaurin, we now show that enzastaurin directly …
Number of citations: 502 aacrjournals.org
G Tabatabai, B Frank, A Wick, D Lemke… - Annals of Neurology …, 2007 - Wiley Online Library
… Here, we investigate the combination of the protein kinase C‐β inhibitor enzastaurin (ENZA) and radiotherapy in vitro and in vivo in comparison with either treatment alone. …
Number of citations: 87 onlinelibrary.wiley.com
X Wu, M Zhu, JA Fletcher, A Giobbie-Hurder, FS Hodi - PloS one, 2012 - journals.plos.org
… We next looked for evidence that the response of UM cells to enzastaurin is related to … the effect of enzastaurin upon viability depends upon both the mutational status and enzastaurin …
Number of citations: 85 journals.plos.org
CA Dumstorf, BW Konicek, AM McNulty… - Molecular cancer …, 2010 - AACR
… We sought to understand more fully the critical determinants for the anticancer activity of enzastaurin. We now show that enzastaurin inhibits multiple phosphorylation events in the AKT/…
Number of citations: 46 aacrjournals.org
K Podar, MS Raab, J Zhang, D McMillin, I Breitkreutz… - Blood, 2007 - ashpublications.org
… PKC-inhibitor enzastaurin for its anti-MM activity. Enzastaurin specifically inhibits phorbol … Consequently, enzastaurin inhibits proliferation, survival, and migration of MM cell lines and …
Number of citations: 138 ashpublications.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.